Potassium hexahydroxoplatinate
Description
Historical Trajectory of Platinum(IV) Hydroxo Complexes in Chemical Science
The study of platinum complexes gained significant momentum following the serendipitous discovery of the anticancer activity of cisplatin (B142131) (cis-[PtCl₂(NH₃)₂]) in the late 1960s. nih.gov This discovery spurred extensive research into other platinum-based drugs to find compounds with improved efficacy and reduced side effects. nih.govresearchgate.net In this context, platinum(IV) complexes were investigated as they are generally more inert to substitution than their platinum(II) counterparts. researchgate.net
The initial synthesis of platinum(IV) complexes with hydroxo axial ligands was often achieved through the oxidation of platinum(II) compounds using reagents like hydrogen peroxide. acs.org Another early method involved the displacement of other ligands, such as chloro groups, in concentrated hydrochloric acid to be later substituted by hydroxo ligands. acs.org The development of platinum(IV) hydroxo complexes was a crucial step, leading to compounds like iproplatin, which demonstrated reduced nephrotoxicity compared to cisplatin. researchgate.net Over the decades, the synthesis and characterization of these complexes have evolved, contributing to a deeper understanding of platinum coordination chemistry. core.ac.uk
Contemporary Significance in Inorganic and Materials Research Domains
In modern research, potassium hexahydroxoplatinate is recognized for its role as a versatile precursor in the synthesis of advanced materials. chemimpex.com Its primary application lies in its use as a raw material for the preparation of other platinum compounds and sophisticated platinum-based catalysts. chemimpex.comsamaterials.com
The significance of K₂[Pt(OH)₆] extends across several domains:
Catalysis: The compound is a starting material for creating heterogeneous catalysts. For instance, the [Pt(OH)₆]²⁻ anion is used to generate platinum(IV) oxide nanoparticles (PtO₂·xH₂O), which are then employed in the preparation of catalysts for various chemical reactions, including CO and NH₃ oxidation. acs.org
Electrochemistry: It finds use in electrochemical applications, such as in fuel cells and sensors, where platinum-based materials are critical for performance and durability. chemimpex.com
Materials Science and Nanotechnology: The compound is utilized in the creation of innovative nanomaterials. chemimpex.com Its ability to form stable complexes makes it valuable in developing materials with specific, tailored properties for diverse technological applications. chemimpex.com
Overview of Research Paradigms and Methodologies
The study of this compound and related platinum(IV) hydroxo complexes involves a range of established and advanced scientific methodologies for synthesis and characterization.
Synthesis Methods: The preparation of platinum(IV) hydroxo complexes often involves the oxidation of platinum(II) precursors or the chemical modification of existing platinum(IV) compounds. A key synthetic route involves the carboxylation of kinetically inert platinum(IV) hydroxy complexes, which has been explored to create orally active platinum agents. acs.org The addition of carbon dioxide to the [Pt(OH)₆]²⁻ anion to form platinum(IV) carbonato complexes is another studied reaction pathway. acs.org
Characterization Techniques: A comprehensive suite of analytical techniques is employed to elucidate the structure, composition, and properties of these complexes.
These methodologies provide researchers with the necessary tools to thoroughly investigate the chemical behavior and potential applications of this compound.
Structural Framework and Coordination Geometry Considerations
The structural foundation of this compound is the hexahydroxoplatinate(IV) anion, [Pt(OH)₆]²⁻. In this complex ion, a central platinum atom (Pt) exhibits a +4 oxidation state. It is surrounded by six hydroxide (B78521) (OH⁻) ligands. acs.org
Key structural features include:
Coordination Number: The platinum center has a coordination number of six, defined by the six donor oxygen atoms from the hydroxide ligands. youtube.com
Coordination Geometry: For a coordination number of six, the most common and energetically favorable geometry is octahedral. youtube.comyoutube.com In this arrangement, the six hydroxide ligands are positioned at the vertices of an octahedron around the central platinum atom, with O-Pt-O bond angles of approximately 90 degrees.
The stability and reactivity of the compound are largely dictated by the nature of the Pt-O bonds within the octahedral coordination sphere.
Properties
Molecular Formula |
H12K2O6Pt+2 |
|---|---|
Molecular Weight |
381.37 g/mol |
IUPAC Name |
dipotassium;platinum;hexahydrate |
InChI |
InChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;; |
InChI Key |
LTROBPQZKJGHPB-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.[K+].[K+].[Pt] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Potassium Hexahydroxoplatinate
Fundamental Synthetic Approaches to Potassium Hexahydroxoplatinate
This compound (K₂[Pt(OH)₆]) is a yellow, solid inorganic compound. samaterials.com It serves as a crucial starting material for the creation of various platinum compounds. samaterials.com
Controlled Alkaline Hydrolysis Routes from Platinum(IV) Precursors
The most common and well-documented method for synthesizing this compound involves the controlled alkaline hydrolysis of platinum(IV) precursors. This process typically uses hexachloroplatinic acid (H₂[PtCl₆]) or its salt, potassium hexachloroplatinate (K₂[PtCl₆]), as the starting material. researchgate.netsigmaaldrich.cn The fundamental reaction involves the displacement of chloride ligands by hydroxide (B78521) ions in a strongly alkaline environment, usually provided by potassium hydroxide (KOH).
The general chemical equation for this reaction starting from potassium hexachloroplatinate is:
K₂[PtCl₆] + 6 KOH → K₂[Pt(OH)₆] + 6 KCl
This reaction is driven to completion by the use of excess base and heat.
The yield and purity of the final product are highly sensitive to the reaction conditions. Key parameters that require careful optimization include temperature, reaction time, and the stoichiometric ratio of reactants.
Temperature: The hydrolysis is typically conducted at elevated temperatures, often near the boiling point of the aqueous solution, to facilitate the ligand exchange.
Stoichiometric Ratios: A significant excess of potassium hydroxide is necessary to ensure the complete substitution of all six chloride ligands and to drive the reaction towards the formation of the hexahydroxoplatinate complex.
Reaction Time: The mixture is generally refluxed for several hours to ensure the reaction reaches completion.
The following table outlines typical parameters that are controlled during the synthesis.
| Parameter | Typical Condition | Purpose |
| Precursor | K₂[PtCl₆] or H₂[PtCl₆] | Source of Platinum(IV) |
| Base | Potassium Hydroxide (KOH) | Provides hydroxide ions and potassium counterions |
| Temperature | 50-90°C | To accelerate the reaction rate. ic.ac.uk |
| Reaction Time | Several hours | To ensure complete ligand exchange. ic.ac.uk |
| Stoichiometry | Excess KOH | To drive the reaction to completion. |
This table is generated based on principles of inorganic synthesis and may not represent a single, specific experimental procedure.
Achieving high purity and reproducibility is critical, especially when the K₂[Pt(OH)₆] is intended for use as a precursor in subsequent reactions.
Purity Assessment: Common impurities include unreacted starting materials and byproducts such as potassium chloride (KCl). Purity can be assessed through various analytical techniques. The final product is typically washed, often with cold water or a dilute KOH solution, to remove soluble impurities. Recrystallization from a hot, basic solution can further enhance purity.
Reproducibility: Consistent results depend on the precise control of the optimized reaction parameters. Any variation in temperature, concentration, or reaction time can affect the yield and purity of the resulting this compound.
Alternative and Novel Synthetic Strategies for Enhanced Yields
While alkaline hydrolysis of chloroplatinates is the standard, research has explored other pathways. These alternative methods may aim to avoid certain impurities or utilize different platinum sources. For instance, the oxidation of platinum(II) compounds in a basic medium can also yield the hexahydroxoplatinate(IV) ion. Another approach involves using different platinum(IV) salts as precursors, which might offer advantages in specific synthetic contexts.
This compound as a Foundational Precursor Compound
The utility of this compound extends beyond its synthesis; it is a valuable precursor for a range of other platinum complexes. The hydroxide ligands in the [Pt(OH)₆]²⁻ anion are relatively labile and can be substituted by other ligands, opening pathways to new platinum compounds.
Derivatization to Other Platinum Complexes (e.g., Platinum Acetate (B1210297) Blue)
A significant application of this compound is in the synthesis of "platinum acetate blue". researchgate.netnih.gov This is not a single, defined molecule but a class of amorphous, oligomeric platinum complexes with platinum in a mixed oxidation state, typically between +2 and +3. nih.gov
The synthesis generally involves reacting K₂[Pt(OH)₆] with acetic acid. researchgate.net This reaction substitutes the hydroxide ligands with acetate groups. The resulting platinum acetate species can then undergo further reactions, including partial reduction, to form the intensely colored blue product. researchgate.netnih.gov The unique properties and reactivity of platinum acetate blue make it a subject of research and a precursor for other novel platinum complexes. nih.govmdpi.com For example, it has been used to prepare new homonuclear and heteronuclear platinum complexes. nih.gov
Role in the Preparation of Supported Heterogeneous Platinum Catalysts
This compound(IV), K₂Pt(OH)₆, serves as a crucial precursor in the synthesis of supported heterogeneous platinum catalysts. samaterials.com Its primary advantage lies in its chemical composition, which is free of ions like chlorides and nitrates that can be detrimental to catalyst performance. Conventional platinum precursors, such as hexachloroplatinic acid (H₂PtCl₆) and its salts, can introduce residual chloride ions into the final catalyst. google.com These ions are known to poison the active sites of some catalysts, thereby reducing their efficiency and selectivity, particularly for applications like automotive exhaust gas purification and fuel cell electrode catalysts. google.com
The synthesis of high-purity platinum catalysts often involves an intermediate step where a hexachloroplatinate salt is converted to hexahydroxyplatinic acid (H₂Pt(OH)₆). google.comgoogle.com This is typically achieved by reacting the chloro-complex with a strong base like potassium hydroxide or sodium hydroxide to completely replace the chloride ions with hydroxyl groups. google.com The resulting H₂Pt(OH)₆, a pale yellow precipitate, can be washed to remove residual ions before being used to impregnate a support material (e.g., alumina (B75360), silica, titania, or carbon). google.com this compound is a stable, water-soluble source for the [Pt(OH)₆]²⁻ anion, making it an ideal starting material for these "chloride-free" catalyst preparations. samaterials.comgoogle.com The use of such precursors is a key strategy in producing highly active and durable platinum catalysts. google.com
Comparison of Platinum Catalyst Precursors
| Precursor Type | Common Examples | Key Characteristics | Impact on Final Catalyst |
|---|---|---|---|
| Halide-Containing | H₂PtCl₆, K₂PtCl₆ google.comsigmaaldrich.com | Contains chloride ions. | Residual chlorides can act as a poison, reducing catalytic performance. google.com |
| Nitrate-Containing | Pt(NO₃)₂ google.com | Contains nitrate (B79036) ions. | Can be harmful to the catalyst's properties. google.com |
| Hydroxide-Based | K₂Pt(OH)₆, H₂Pt(OH)₆ google.comgoogle.com | Free of detrimental chloride and nitrate ions. google.comgoogle.com | Leads to a cleaner, more active, and durable catalyst. google.com |
Application in Electroless Platinum Plating Solutions
This compound is a preferred platinum source for formulating electroless and electroplating plating baths. google.com Electroless plating is a method of depositing a layer of metal onto a substrate without the use of an external electrical current. The process relies on a chemical reducing agent within the plating solution to reduce metal ions to their metallic state on the substrate's surface.
Alkaline plating solutions utilizing hexahydroxoplatinates offer several advantages. google.com K₂Pt(OH)₆ is a water-soluble platinum(IV) compound that contributes to the stability of the plating bath. samaterials.comgoogle.comepo.org Patent literature describes plating bath compositions that include a hexahydroxoplatinate salt, an alkali metal hydroxide (like potassium hydroxide) to maintain an alkaline pH and aid in dissolving the platinum salt, and sometimes a soluble carboxylate. google.com These baths can be used to produce high-quality, dense platinum coatings. google.comsamaterials.com The concentration of the platinum salt in these solutions is typically in the range of 2 to 100 g/L, calculated as platinum metal. google.com
Example Composition of a Platinum Plating Bath
| Component | Example Compound | Concentration Range | Function |
|---|---|---|---|
| Platinum Salt | This compound [K₂Pt(OH)₆] google.com | 2-100 g/L (as Pt) google.com | Source of platinum ions |
| Alkaline Agent | Potassium Hydroxide google.com | 20-100 g/L google.com | Dissolves platinum salt, maintains pH |
| Reducing Agent | Formalin, Glucose, Formic Acid Salts google.comepo.org | 0.1 - 1.0 mol/L google.com | Reduces Pt(IV) to Pt metal |
| Optional Additive | Potassium Acetate (Carboxylate) google.com | Variable | Complexing agent, stabilizer |
Influence of Precursor Characteristics on Subsequent Material Properties
The characteristics of the platinum precursor, such as this compound, have a direct and significant influence on the properties of the final materials, whether they are catalysts or coatings. The chemical purity and composition of the precursor are paramount.
In catalysis, the absence of halide ions in precursors like K₂Pt(OH)₆ is a critical advantage. google.com Halides, particularly chloride, are known to strongly adsorb onto the surface of platinum nanoparticles, blocking active sites and inhibiting catalytic reactions. google.com By using a "chloride-free" precursor, the resulting catalyst exhibits higher intrinsic activity and longevity. The synthesis route starting from K₂PtCl₆ often involves a conversion to H₂Pt(OH)₆ specifically to eliminate these interfering ions before the catalyst is formed. google.com This ensures that the final material's performance is not compromised by precursor-derived impurities.
Precursor Characteristics and Their Influence on Material Properties
| Precursor Characteristic | Example (K₂Pt(OH)₆) | Influence on Final Material Property |
|---|---|---|
| Anionic Ligands | Hydroxide (OH⁻) vs. Chloride (Cl⁻) | Absence of Cl⁻ prevents catalyst poisoning, leading to higher activity and durability. google.com |
| Solubility | Soluble in water. samaterials.com | Allows for straightforward preparation of aqueous impregnation and plating solutions. google.com |
| Stability | Forms a stable [Pt(OH)₆]²⁻ complex in alkaline solutions. google.com | Contributes to the stability of plating baths and allows for controlled deposition. google.comepo.org |
| Purity | Can be prepared in high purity, free from other ions. google.com | Ensures the final material's properties are not negatively impacted by impurities from the precursor. google.com |
Advanced Structural Elucidation and Characterization Techniques
Spectroscopic Investigations of Potassium Hexahydroxoplatinate
Spectroscopy offers a powerful lens through which the molecular and electronic structure of this compound can be probed. Techniques such as infrared, Raman, X-ray photoelectron, and nuclear magnetic resonance spectroscopy each provide unique and complementary information.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy is essential for identifying the characteristic bond vibrations within the [Pt(OH)₆]²⁻ complex. The hexahydroxoplatinate anion, possessing an octahedral (Oₕ) symmetry, exhibits distinct vibrational modes that are either infrared or Raman active. acs.org For an ideal octahedral complex, group theory predicts specific modes, such as the Pt-O stretching and O-Pt-O bending vibrations.
Infrared (IR) spectroscopy probes vibrations that induce a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. rsc.org For the [Pt(OH)₆]²⁻ ion, the key vibrational modes include:
Pt-O Stretching (ν): These vibrations involve the stretching of the platinum-oxygen bonds.
O-Pt-O Bending (δ): These modes correspond to the bending and deformation of the angles within the O-Pt-O linkages.
O-H Stretching and Bending: The hydroxyl (-OH) groups also have their own characteristic stretching and bending frequencies, typically observed at higher wavenumbers in the IR spectrum. nih.gov
While specific, complete spectral data for K₂[Pt(OH)₆] is not widely published, analysis of related hexahalo and hydroxo complexes provides a strong basis for assignments. acs.orgnih.gov For instance, the Pt-O stretching modes are expected in the low-frequency region of the spectrum, characteristic of metal-oxygen bonds. The complementary nature of IR and Raman is crucial; for a centrosymmetric molecule like [Pt(OH)₆]²⁻, the rule of mutual exclusion applies, meaning vibrations that are Raman active are IR inactive, and vice-versa. acs.org
Table 1: Predicted Vibrational Modes for an Octahedral [Pt(OH)₆]²⁻ Ion
| Vibrational Mode | Symmetry | Activity | Description |
|---|---|---|---|
| ν(Pt-O) | A₁g | Raman | Symmetric stretch |
| ν(Pt-O) | E₉ | Raman | Asymmetric stretch |
| ν(Pt-O) | T₁ᵤ | IR | Asymmetric stretch |
| δ(O-Pt-O) | T₂g | Raman | Bending |
| δ(O-Pt-O) | T₁ᵤ | IR | Bending |
| δ(O-Pt-O) | T₂ᵤ | Inactive | Bending |
This table is based on theoretical predictions for an ideal Oₕ symmetry complex.
X-ray Photoelectron Spectroscopy (XPS) for Platinum Oxidation State and Electronic Configuration
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and, crucially, the oxidation state of elements within a compound. For this compound, XPS analysis focuses on the core-level binding energies of the platinum electrons, particularly the Pt 4f orbitals.
The binding energy of the Pt 4f electrons is highly sensitive to the oxidation state of the platinum atom. In K₂[Pt(OH)₆], platinum exists in the +4 oxidation state. This results in a characteristic shift of the Pt 4f peaks to a higher binding energy compared to metallic platinum (Pt(0)) or platinum in a lower oxidation state (Pt(II)). thermofisher.com
Research on various platinum compounds has established clear benchmarks for these shifts. For example, the Pt 4f₇/₂ peak for PtO₂ (which also contains Pt(IV)) is found at approximately 74.9 eV, significantly higher than that for metallic Pt (71.0 eV) or PtO (72.4 eV). thermofisher.com XPS data from the NIST database for K₂[Pt(OH)₆] reports a Pt 4f₇/₂ binding energy of 75.1 eV, unequivocally confirming the Pt(IV) oxidation state. xpsdatabase.net The spectra would show two peaks, Pt 4f₇/₂ and Pt 4f₅/₂, due to spin-orbit splitting. researchgate.net
Table 2: Comparative Pt 4f₇/₂ Binding Energies
| Compound/Species | Platinum Oxidation State | Pt 4f₇/₂ Binding Energy (eV) | Reference |
|---|---|---|---|
| Platinum Metal | Pt(0) | 71.0 | thermofisher.com |
| Platinum(II) Oxide (PtO) | Pt(II) | 72.4 | thermofisher.com |
| Platinum(IV) Oxide (PtO₂) | Pt(IV) | 74.9 | thermofisher.com |
| Potassium Hexachloroplatinate(IV) (K₂PtCl₆) | Pt(IV) | 74.7 | researchgate.net |
| This compound(IV) (K₂[Pt(OH)₆]) | Pt(IV) | 75.1 | xpsdatabase.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹⁵Pt NMR, is an exceptionally powerful tool for studying platinum complexes in solution. The ¹⁹⁵Pt isotope has a natural abundance of approximately 33.8% and a nuclear spin of ½, making it suitable for NMR studies. huji.ac.il The chemical shift of ¹⁹⁵Pt spans an enormous range of over 13,000 ppm, making it highly sensitive to the platinum's oxidation state, coordination environment, and the nature of the bonded ligands. nih.govwikipedia.org
This sensitivity allows for clear differentiation between Pt(II) and Pt(IV) oxidation states, which can differ by thousands of ppm in their chemical shifts. nih.gov For this compound, the ¹⁹⁵Pt NMR spectrum would be expected to show a single resonance, consistent with a single, symmetrical platinum environment in the [Pt(OH)₆]²⁻ anion.
In-Situ Spectroscopic Methodologies for Reaction Monitoring
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data. The synthesis or subsequent reactions of this compound can be followed using methods like in-situ UV-Vis, Raman, or XPS.
For instance, the formation of [Pt(OH)₆]²⁻ from a precursor like [PtCl₆]²⁻ in an aqueous base could be monitored by observing changes in the UV-Vis spectrum. Pt(IV) complexes exhibit ligand-to-metal charge transfer (LMCT) bands, and the substitution of chloride ligands with hydroxide (B78521) ligands would cause a predictable shift in the wavelength and intensity of these bands. rsc.org
Similarly, in-situ Raman spectroscopy can track the progress of a reaction by monitoring the appearance of vibrational bands characteristic of the [Pt(OH)₆]²⁻ product and the disappearance of bands from the starting materials. irdg.org In more advanced research settings, techniques like near-ambient-pressure XPS (NAP-XPS) can be used to study the interaction of platinum surfaces with reactants like water vapor to form surface hydroxides and oxides, providing molecular-level details of the transformation process. nih.gov These methods are crucial for optimizing reaction conditions and understanding the underlying chemical pathways.
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction is the definitive method for determining the solid-state structure of crystalline materials. It provides information on phase purity, crystal system, and the precise arrangement of atoms within a unit cell.
Powder X-ray Diffraction for Phase Identification and Unit Cell Parameters
Powder X-ray Diffraction (PXRD) is a primary technique for the characterization of polycrystalline materials like this compound. By exposing a powdered sample to X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated, which serves as a fingerprint for the crystalline phase. nih.gov
The primary applications of PXRD in the study of K₂[Pt(OH)₆] include:
Phase Identification: The experimental diffraction pattern is compared to reference patterns in databases (such as the Powder Diffraction File, PDF) to confirm the identity and purity of the synthesized compound.
Unit Cell Determination: The positions of the diffraction peaks (in terms of the angle 2θ) are governed by the dimensions and symmetry of the crystal's unit cell, as described by Bragg's Law. nih.gov By indexing these peaks, it is possible to determine the crystal system (e.g., cubic, tetragonal, monoclinic) and the lattice parameters (the lengths of the unit cell axes a, b, c and the angles α, β, γ). xpsdatabase.net
While a fully indexed and published powder pattern for K₂[Pt(OH)₆] is scarce, related compounds like K₂PtCl₆ and K₂PtBr₆ crystallize in the highly symmetric cubic space group Fm-3m. acs.orgresearchgate.net It is plausible that K₂[Pt(OH)₆] adopts a structure of similar or related symmetry. The precise lattice parameters would be refined from the experimental data using computational methods.
Table 3: Crystallographic Data for Related Potassium Platinate Compounds
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Potassium Hexachloroplatinate(IV) (K₂PtCl₆) | Cubic | Fm-3m (No. 225) | acs.org |
| Potassium Hexabromoplatinate(IV) (K₂PtBr₆) | Cubic | Fm-3m (No. 225) | researchgate.net |
| Potassium Chloride (KCl) | Cubic | Fm-3m (No. 225) | materialsproject.org |
Single-Crystal X-ray Diffraction for Definitive Crystal Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of a substance with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the electron density distribution, which is then used to model the exact positions of atoms, as well as their bond lengths and angles. nih.gov
Table 1: Representative Data from Single-Crystal X-ray Diffraction of a Potassium-Containing Clinopyroxene researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 9.744(1) |
| b (Å) | 8.904(2) |
| c (Å) | 5.273(1) |
| β (°) | 106.14(1) |
| Volume (ų) | 439.1(1) |
| Z | 4 |
Note: This data is for a representative complex potassium-containing mineral and illustrates the type of information obtained from a single-crystal X-ray diffraction study.
Detailed Analysis of Octahedral Coordination and Ligand Orientations
The [Pt(OH)₆]²⁻ anion at the core of the compound features a central platinum(IV) ion coordinated to six hydroxide ligands. The principles of coordination chemistry predict an octahedral geometry for 6-coordinate platinum complexes. ncert.nic.in In a perfect octahedral arrangement (Oₕ point group), the ligand donor atoms are positioned at the vertices of an octahedron around the central metal ion. wikipedia.org This results in specific bond angles between adjacent (cis) ligands of 90° and between opposite (trans) ligands of 180°. chemguide.co.uk
The Pt-O bond is a key feature of the complex. In a structurally related polyoxometalate containing a {PtO₆} octahedron, the Pt-O bond lengths were determined to be in the range of 2.005–2.020 Å. nih.gov In other contexts, such as platinum supported on oxide materials, Pt-O bond lengths can be longer, around 2.6 Å. nih.gov The orientation of the hydroxide ligands is crucial; the oxygen atom is directly bonded to the platinum, with the hydrogen atom pointing away from the central metal. A detailed analysis would confirm the near-ideal octahedral symmetry and provide precise values for the Pt-O bond lengths and the O-Pt-O bond angles within the crystal lattice of this compound.
Table 2: Idealized and Experimental Bond Parameters for Octahedral Platinum Complexes
| Parameter | Idealized Value (Oₕ Symmetry) | Experimental Range (Related Pt-O Complexes) |
| O-Pt-O Angle (cis) | 90° | ~90° |
| O-Pt-O Angle (trans) | 180° | ~180° |
| Pt-O Bond Length (Å) | - | 2.005 - 2.6 nih.govnih.gov |
Electron Microscopy and Elemental Composition Techniques
Electron microscopy techniques are vital for studying the morphology and elemental makeup of materials at the micro- and nanoscale.
Transmission Electron Microscopy (TEM) for Nanoscale Morphology and Particle Size
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and crystal structure of materials at the nanoscale. It operates by transmitting a beam of electrons through an ultrathin specimen. The interactions of the electrons with the sample form an image that reveals details about the particle size, shape, and distribution. acs.org When applied to platinum-based materials, such as catalysts, TEM can identify the size and shape of individual nanoparticles. For instance, analysis of a Pd/Al₂O₃ catalyst revealed an average particle size of 5.8 ± 2.2 nm. acs.org A TEM study of this compound would provide valuable information on its primary particle size and whether the particles exist as discrete entities or as agglomerates.
Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface. In SEM, a focused beam of electrons is scanned across the surface of a bulk sample, and various signals produced by the electron-sample interaction are collected to form an image. This technique is particularly useful for characterizing surface topography, texture, and microstructure. arxiv.org For a crystalline powder like this compound, SEM analysis would reveal the morphology of the crystals or powder aggregates, providing insights into their shape, size distribution, and surface features.
Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Distribution
Energy Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique used for the elemental analysis of a sample. It is often integrated with an electron microscope (SEM or TEM). The electron beam excites atoms in the sample, causing them to emit characteristic X-rays with energies unique to each element. wikipedia.org An EDS detector measures the energy and intensity of these X-rays, generating a spectrum that identifies the elements present and their relative abundance. For this compound (K₂[Pt(OH)₆]), an EDS spectrum would be expected to show distinct peaks corresponding to the K-shell transitions of potassium (K) and the L-shell or M-shell transitions of platinum (Pt), along with the K-shell peak for oxygen (O). youtube.comglobalsino.com This analysis confirms the presence of the constituent elements and can be used to create elemental maps showing their distribution across the sample.
Table 3: Representative EDS Peak Identification for K₂[Pt(OH)₆]
| Element | Expected X-ray Emission Lines (keV) |
| Oxygen (O) | Kα: ~0.525 |
| Potassium (K) | Kα: ~3.313, Kβ: ~3.590 |
| Platinum (Pt) | Lα: ~9.442, Lβ: ~11.071, Mα: ~2.048 |
Note: These are approximate characteristic energy values. The exact peak positions and relative intensities can vary based on the spectrometer and analytical conditions.
Thermal and Thermochemical Characterization
Thermal analysis techniques are used to study the physical and chemical changes that occur in a substance as a function of temperature. For this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are particularly informative. TGA measures the change in mass of a sample as it is heated, while DSC measures the heat flow into or out of a sample.
Commercial sources indicate that this compound decomposes upon heating, with a reported decomposition point of 150 °C. pgmschem.com A TGA analysis would show a significant mass loss corresponding to the loss of water molecules from the hydroxide ligands. The expected thermal decomposition reaction is:
K₂Pt(OH)₆ → K₂PtO₃(s) + 3H₂O(g) (hypothetical)
The TGA curve would quantify this mass loss, allowing for confirmation of the decomposition pathway. The corresponding DSC curve would indicate whether the decomposition is an endothermic or exothermic process. researchgate.net Such studies are crucial for determining the thermal stability of the compound.
Table 4: Summary of Thermal Properties for this compound
| Property | Value / Expected Observation |
| Decomposition Temperature | 150 °C pgmschem.com |
| TGA Mass Loss | Corresponds to the loss of 3 moles of H₂O per mole of K₂[Pt(OH)₆] |
| DSC Signal | Endothermic or exothermic peak at the decomposition temperature |
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are crucial techniques for understanding the thermal stability and decomposition pathway of this compound(IV) (K₂[Pt(OH)₆]). These methods provide information on phase transitions, decomposition temperatures, and changes in mass as a function of temperature.
Detailed experimental DTA and TGA curves for this compound(IV) are not extensively available in the reviewed scientific literature. However, key data points regarding its thermal decomposition have been reported. The compound is known to decompose upon heating.
Research Findings:
This compound(IV) undergoes thermal decomposition at a relatively low temperature. Reports indicate that the decomposition process begins at approximately 150 °C. pgmschem.comsamaterials.com At this temperature, the compound breaks down, leading to the formation of more stable products.
K₂[Pt(OH)₆] (s) → 2KOH (s) + Pt (s) + 2H₂O (g) + O₂ (g)
In the presence of air, the potassium hydroxide may further react with atmospheric carbon dioxide to form potassium carbonate. The final solid products are typically expected to be a mixture of potassium salts and metallic platinum. One study notes that the thermolysis of hexahydroxoplatinate salts can be a route to synthesize mixed oxides, suggesting a complex decomposition pathway that can be influenced by the reaction conditions. researchgate.net
The theoretical mass loss associated with the complete decomposition to potassium hydroxide, platinum, and water can be calculated from the stoichiometry of the reaction.
Interactive Data Table: Thermal Decomposition Data for this compound(IV)
| Parameter | Value | Notes |
| Decomposition Onset Temperature | ~150 °C | The temperature at which thermal decomposition begins. pgmschem.comsamaterials.com |
| Decomposition Reaction (Proposed) | K₂[Pt(OH)₆] → 2KOH + Pt + 2H₂O + O₂ | A plausible decomposition pathway in an inert atmosphere. |
| Solid Decomposition Products (Proposed) | KOH, Pt | The expected solid residues after initial decomposition. |
| Gaseous Decomposition Products (Proposed) | H₂O, O₂ | The expected gaseous byproducts of the decomposition. |
This table summarizes the currently available and inferred data on the thermal decomposition of this compound(IV). Further research with detailed DTA/TGA analysis under controlled atmospheres would be beneficial for a more comprehensive understanding of its thermal behavior and the precise nature of the decomposition products.
Theoretical and Computational Investigations of Potassium Hexahydroxoplatinate
Quantum Chemical and Electronic Structure Approaches
Quantum chemical methods are fundamental to understanding the intrinsic properties of potassium hexahydroxoplatinate at the atomic and electronic levels.
Ab Initio Methods and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure of molecules. nih.govsemanticscholar.org For complex systems like this compound, DFT is often favored due to its balance of computational cost and accuracy. arxiv.org These methods are used to model the molecule's properties from first principles, without empirical data.
DFT calculations have been successfully employed to predict the structural and spectroscopic parameters of transition metal complexes, including those containing platinum. rsc.org The choice of functional and basis set is crucial for obtaining accurate results. Studies have shown that hybrid functionals like B3LYP and PBE0, combined with appropriate basis sets such as def2-TZVP for ligand atoms, provide reliable geometries for platinum complexes. rsc.orgcornell.edu Relativistic effects, which are significant for heavy elements like platinum, are often accounted for using methods like the Zeroth-Order Regular Approximation (ZORA). cornell.edu
Analysis of Ligand Field Splitting Energies and Electronic Configurations
The hexahydroxoplatinate(IV) ion, [Pt(OH)₆]²⁻, features a central platinum(IV) ion in an octahedral coordination environment. The Pt(IV) ion has a d⁶ electronic configuration. In an octahedral field, the five d-orbitals split into two energy levels: a lower-energy t₂g triplet (dxy, dyz, dxz) and a higher-energy eg doublet (dx²-y², dz²). uni-siegen.delibretexts.org
The magnitude of this splitting, known as the ligand field splitting energy (Δo), is influenced by the nature of the ligands. numberanalytics.com For the [Pt(OH)₆]²⁻ complex, the hydroxide (B78521) (OH⁻) ligands create a specific crystal field. Platinum is a 5d transition metal, and for 4d and 5d metals, the ligand field splitting is generally large. uni-siegen.de This large splitting favors a low-spin electronic configuration. Consequently, the six d-electrons of Pt(IV) will fill the lower energy t₂g orbitals before occupying the higher energy eg orbitals, resulting in a t₂g⁶ eg⁰ configuration. This configuration leads to a diamagnetic complex with no unpaired electrons. uni-siegen.de
The electronic configuration of the potassium ion (K⁺) is [Ar] or 1s²2s²2p⁶3s²3p⁶. umd.eduyoutube.com
Computational Prediction of Spectroscopic Parameters (e.g., Normal Mode Frequencies)
Computational methods, particularly DFT, are instrumental in predicting the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, the frequencies of the normal modes of vibration can be determined. These calculated frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. For instance, DFT calculations can elucidate the frequencies corresponding to Pt-O stretching and O-H bending modes within the hexahydroxoplatinate anion.
Modeling of Pt-O Bond Distances and Optimized Geometries
A primary application of DFT is the optimization of molecular geometries to find the lowest energy structure. arxiv.org For the [Pt(OH)₆]²⁻ anion, these calculations predict the Pt-O bond lengths and the O-Pt-O bond angles. Due to the high symmetry of the octahedral complex, all Pt-O bond distances are expected to be equal, and the O-Pt-O angles are predicted to be 90° or 180°.
Systematic studies evaluating various DFT methods have established protocols for achieving high accuracy in geometry predictions for platinum complexes. rsc.orgcornell.edu The PBE0 functional with the def2-TZVP basis set for ligands, along with corrections for solvation and dispersion effects, has been shown to yield excellent agreement with experimental data. rsc.orgcornell.edu
Table 1: Computationally Modeled Geometrical Parameters for [Pt(OH)₆]²⁻
| Parameter | Predicted Value |
| Geometry | Octahedral |
| Pt-O Bond Length | Varies with computational method |
| O-Pt-O Bond Angle | 90° / 180° |
Note: The precise Pt-O bond length is dependent on the specific DFT functional and basis set employed in the calculation.
Molecular Dynamics Simulations for Ligand Behavior and Stability
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in solution over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD can model the interactions between the [Pt(OH)₆]²⁻ anion, the K⁺ cations, and solvent molecules (typically water).
These simulations can provide insights into:
The stability of the complex in an aqueous environment.
The dynamics of the hydroxide ligands, including their rotation and exchange with water molecules.
The solvation structure around the complex ion.
The diffusion and interaction of potassium ions with the hexahydroxoplatinate anion. nih.gov
MD simulations can help to understand the behavior of the complex under different conditions, which is crucial for its practical applications.
Experimental Validation and Refinement of Computational Models
The accuracy and reliability of theoretical models are contingent upon their validation against experimental data. nih.govnih.gov For this compound, computational predictions are compared with results from experimental techniques such as:
X-ray Diffraction: Provides precise measurements of bond lengths and angles in the crystalline state, which can be directly compared with optimized geometries from DFT calculations. nist.gov
Infrared (IR) and Raman Spectroscopy: Experimental vibrational frequencies are used to validate and refine the normal mode frequencies predicted by computational models.
Extended X-ray Absorption Fine Structure (EXAFS): This technique can determine the local atomic structure around the platinum atom, including Pt-O bond distances, even in non-crystalline samples. It serves as a critical benchmark for the accuracy of computationally optimized geometries. cornell.edu
Discrepancies between computational predictions and experimental results can lead to the refinement of the theoretical models, for instance, by choosing more appropriate functionals, basis sets, or by including explicit solvent molecules in the calculations. mdpi.com This iterative process of prediction and validation is essential for developing a robust and accurate understanding of the chemical and physical properties of this compound. nih.gov
Reactivity and Mechanistic Studies of Potassium Hexahydroxoplatinate
Ligand Substitution Pathways and Hydrolysis Mechanisms
The hexahydroxoplatinate(IV) anion, [Pt(OH)₆]²⁻, is susceptible to ligand substitution reactions, particularly in acidic or neutral aqueous solutions. The hydroxyl ligands are prone to protonation, which facilitates their replacement by other ligands. This process is a cornerstone of synthesizing various platinum(IV) complexes.
Hydrolysis mechanisms are central to the reactivity of potassium hexahydroxoplatinate. In aqueous environments, the complex can undergo hydrolysis, a process influenced by pH. In acidic conditions, the hydroxyl groups are protonated to form water molecules, which are better leaving groups, thereby promoting substitution. The general pathway can be represented as:
[Pt(OH)₆]²⁻ + nH₃O⁺ ⇌ [Pt(OH)₆₋ₙ(H₂O)ₙ]⁽²⁻ⁿ⁾⁺ + nH₂O
The final products of the base hydrolysis of [PtCl₆]²⁻ are salts of the hexahydroxoplatinate ion. researchgate.net These salts are useful precursors for the synthesis of mixed platinum oxides through thermolysis under mild conditions. researchgate.net
Redox Chemistry and Oxidation State Transitions of Platinum(IV) in the Complex
The platinum atom in this compound exists in a stable +4 oxidation state. This high oxidation state contributes to the complex's relative inertness towards reduction under mild conditions. However, under specific circumstances, the platinum(IV) center can be reduced to platinum(II) or even platinum(0).
The redox chemistry is often coupled with ligand exchange. For instance, the presence of reducing agents and suitable ligands can facilitate the reduction of the Pt(IV) center. The potential for these transitions is critical in applications such as catalysis and the synthesis of platinum nanoparticles.
Influence of Hydroxyl Ligands on Reactivity and Selectivity
The six hydroxyl ligands profoundly influence the reactivity and selectivity of the hexahydroxoplatinate(IV) complex. These ligands are strong sigma donors, which contribute to the stability of the high oxidation state of platinum. However, they also render the complex susceptible to acid-base reactions.
The basicity of the hydroxyl ligands makes the complex a useful precursor in various synthetic routes. For example, it can react with acids to form other platinum(IV) salts. The hydroxyl groups can also participate in condensation reactions to form polynuclear platinum complexes. The reactivity imparted by the hydroxyl ligands is a key factor in the use of this compound as a starting material for preparing catalysts and other platinum-containing materials. researchgate.net
Interactions with Diverse Chemical Species and Counterions
This compound(IV) interacts with a variety of chemical species. Its interactions are largely governed by the principles of coordination chemistry and acid-base reactions.
Table 1: Interactions of this compound(IV)
| Interacting Species | Type of Interaction | Significance |
| Acids | Acid-Base, Ligand Substitution | Protonation of hydroxyl ligands, leading to the formation of water and subsequent substitution by the acid's conjugate base. |
| Reducing Agents | Redox | Reduction of Pt(IV) to lower oxidation states, often for the synthesis of platinum nanoparticles or other platinum complexes. |
| Ligands | Ligand Substitution | Replacement of hydroxyl ligands with other functional groups to synthesize a diverse range of platinum(IV) complexes. |
| Counterions (e.g., K⁺) | Electrostatic | Stabilization of the [Pt(OH)₆]²⁻ anion in the solid state. The nature of the counterion can influence solubility and crystal structure. |
In biological contexts, the hexahydroxoplatinate ion can interact with biomolecules like DNA and proteins. This interaction can lead to the formation of platinum-DNA adducts, which interfere with DNA replication and transcription.
Kinetic Analysis of Reactions Involving this compound
The kinetics of reactions involving this compound are crucial for understanding and controlling its chemical transformations. Studies on the rates of ligand substitution and redox reactions provide insights into the underlying mechanisms.
For instance, the rate of hydrolysis and ligand substitution is highly dependent on the pH of the solution. Kinetic studies typically involve monitoring the change in concentration of the platinum complex over time, often using spectroscopic techniques such as UV-Vis or NMR spectroscopy. The reaction rates are influenced by factors such as temperature, concentration of reactants, and the presence of catalysts.
Kinetic data helps in optimizing reaction conditions for synthetic procedures and for understanding the behavior of the complex in various applications, such as in catalytic cycles.
Applications in Advanced Materials Science and Catalysis
Development of Heterogeneous Catalytic Systems
As a precursor, potassium hexahydroxoplatinate is instrumental in preparing supported platinum catalysts. The absence of chloride ions in the precursor is critical, as residual chlorides can poison catalytic sites and negatively impact performance.
Platinum catalysts are widely employed in hydrogenation reactions, which are crucial in the pharmaceutical, petrochemical, and food industries. The use of this compound as a precursor allows for the generation of finely dispersed platinum nanoparticles on various supports. While specific literature detailing K₂Pt(OH)₆ for all hydrogenation reactions is specialized, the principles of platinum catalysis apply. For instance, in selective hydrogenation, such as converting alkynes to alkenes, the catalyst's properties are paramount. The potential for in-situ potassium promotion from this precursor can enhance the selectivity of these reactions.
Platinum-based catalysts are highly effective for a range of oxidation reactions, including the oxidation of carbon monoxide (CO) in automotive catalytic converters and the abatement of volatile organic compounds (VOCs) from industrial emissions. Catalysts prepared from this compound offer high activity for these processes. The chlorine-free nature of the precursor ensures that active sites are not blocked, leading to more efficient oxidation of pollutants to harmless products like carbon dioxide and water. The choice of support material, often a high-surface-area oxide, works in concert with the highly dispersed platinum particles to maximize catalytic efficiency.
| Support Material | Typical Properties and Impact on Platinum Catalysis |
| Alumina (B75360) (Al₂O₃) | High surface area, thermal stability. Good for general-purpose catalysis, though metal-support interactions can be moderate. |
| Ceria (CeO₂) | High oxygen storage capacity, promotes oxidation reactions (like CO oxidation) through redox mechanisms at the metal-support interface. |
| Titania (TiO₂) | Can exhibit strong metal-support interaction (SMSI), which can influence catalytic selectivity and activity, particularly after high-temperature reduction. |
| Carbon (C) | High surface area, electrically conductive. Often used in electrochemical applications, but can be susceptible to oxidation at high temperatures. |
The use of a chlorine-free precursor like K₂Pt(OH)₆ is advantageous as it prevents the formation of stable platinum-chloride species that are difficult to reduce, thus leading to better dispersion and smaller particle sizes.
The potassium present in the K₂Pt(OH)₆ precursor can act as an electronic promoter for the final catalyst. Alkali metals like potassium are known to donate electron density to the platinum, modifying its electronic properties. This modification can influence the adsorption strength of reactants and intermediates, thereby altering the catalyst's activity and selectivity. In reactions like the selective hydrogenation of acetylene, potassium promotion on palladium catalysts has been shown to enhance the rate and selectivity to the desired product, ethylene. rsc.org A similar promotional effect is anticipated for platinum catalysts derived from a potassium-containing precursor, where the alkali metal can steer the reaction towards a specific pathway.
Understanding the behavior of a catalyst during a reaction is key to improving its design. Advanced techniques such as in situ X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) allow researchers to study the electronic state and local coordination environment of platinum atoms under actual reaction conditions. For catalysts prepared from this compound, these studies can reveal:
The oxidation state of the platinum during oxidation or reduction cycles.
Changes in particle size and morphology.
The interaction of reactants with the platinum surface and the influence of the potassium promoter.
The mechanism of catalyst deactivation.
Kinetic studies, which measure reaction rates under varying conditions, complement these spectroscopic techniques to build a complete picture of the catalytic cycle.
Advanced Materials Synthesis and Engineering
Beyond catalysis, this compound is a valuable precursor for creating other platinum-based materials, such as thin films and coatings.
One notable application is in the electrodeposition of platinum. An alkaline electrolyte for platinum plating can be prepared by dissolving this compound, or by reacting chloroplatinic acid with potassium hydroxide (B78521), which forms K₂Pt(OH)₆ in situ. nmfrc.org This process allows for the creation of smooth, crack-free platinum coatings on various substrates.
Research Findings from Platinum Electrodeposition Study nmfrc.org
| Parameter | Finding |
|---|---|
| Electrolyte | Alkaline solution containing Pt(OH)₆²⁻ ions. |
| Appearance | Bright, metallic platinum coatings. |
| Purity | High purity platinum (approx. 99.8%), with minor impurities including potassium. |
| Morphology | Cauliflower-like surface morphology. |
| Structure | Polycrystalline films with crystallite sizes in the nanometer range (6-15 nm). |
These electrodeposited platinum films are crucial for applications in electronics, aerospace devices, and biomedical implants, where high purity, good adhesion, and specific surface properties are required. nih.gov The ability to form uniform, nanostructured films from a K₂Pt(OH)₆-based electrolyte is a key aspect of its role in advanced materials engineering.
Incorporation into Composite Materials for Enhanced Properties
As a stable platinum precursor, this compound(IV) is a candidate for the fabrication of advanced composite materials. The incorporation of platinum is sought to enhance the catalytic, conductive, or mechanical properties of a host material. The typical methodology involves using the platinum salt to generate platinum nanoparticles or thin films which are then integrated into a polymer, ceramic, or carbon-based matrix. For instance, platinum-based catalysts are often supported on materials like carbon or alumina to create composites with high catalytic efficiency. samaterials.com While specific research detailing the direct use of K₂Pt(OH)₆ in widely available literature is less common than for its chloride counterparts, its fundamental role as a platinum source makes it suitable for these applications. The process would involve the reduction of the Pt(IV) ions from the dissolved salt onto the support material, creating a functional composite.
Precursor for Metallic Coatings via Electroplating and Electroless Deposition
This compound(IV) serves as a potential source of platinum for creating metallic coatings through electrodeposition and electroless plating techniques. Both methods rely on a plating solution containing dissolved metal salts to deposit a thin layer of metal onto a substrate.
Electroplating: In this process, an electric current is passed through a solution (the electrolyte) containing a soluble platinum salt, such as this compound(IV). This causes the Pt(IV) ions to be reduced and deposited onto the cathode (the object to be coated), forming a high-quality platinum film. Other platinum compounds, like potassium hexacyanoplatinate(IV), are also utilized in electroplating solutions for this purpose. samaterials.com
Electroless Deposition: This method achieves metal deposition without an external power source, using a chemical reducing agent within the plating bath to reduce the metal ions. A solution containing this compound(IV) can be formulated with a suitable reducing agent to deposit a uniform platinum coating. The rate of deposition and the quality of the resulting film are dependent on factors such as reactant concentrations, pH, and temperature. nih.gov Studies on electroless platinum plating have demonstrated that the process can yield compact and high-quality films. nih.gov
The table below details various platinum precursors and their demonstrated or potential roles in deposition and synthesis processes.
| Platinum Compound | Chemical Formula | Primary Application Area | Reference |
|---|---|---|---|
| This compound(IV) | K₂Pt(OH)₆ | Precursor for Pt compounds, potential for plating and nanoparticle synthesis | samaterials.comfishersci.fi |
| Potassium Hexachloroplatinate(IV) | K₂PtCl₆ | Precursor for catalysts, nanoparticle synthesis | sigmaaldrich.comd-nb.info |
| Potassium Hexacyanoplatinate(IV) | K₂Pt(CN)₆ | Electroplating, chemical synthesis | samaterials.com |
| Potassium Tetrachloroplatinate(II) | K₂PtCl₄ | Nanoparticle synthesis | researchgate.netmdpi.com |
Controlled Synthesis of Platinum Nanoparticles and Nanostructures
This compound(IV) is a valuable precursor for the controlled synthesis of platinum nanoparticles (PtNPs) and other nanostructures. The synthesis of metallic nanoparticles from salt precursors is a cornerstone of nanotechnology, and PtNPs are particularly prized for their catalytic activity. researchgate.net The general method involves the chemical reduction of Pt(IV) ions from a salt solution to elemental platinum (Pt(0)), which then nucleates and grows into nanoparticles. nih.gov
While numerous studies report the use of platinum salts like potassium hexachloroplatinate (K₂PtCl₆) or potassium tetrachloroplatinate (K₂PtCl₄) for this purpose, the underlying chemical principle is applicable to this compound(IV). d-nb.inforesearchgate.netmdpi.com The choice of reducing agent, stabilizing agent (capping agent), temperature, and pH allows for precise control over the final size, shape, and morphology of the nanoparticles. nih.gov For example, research using K₂PtCl₄ and a hydrogen gas reductant successfully produced PtNPs with sizes ranging from 6.3 nm to 9.3 nm. researchgate.net Another study using K₂PtCl₆ and trisodium (B8492382) citrate (B86180) as a reducing agent yielded spherical PtNPs with an average size of about 34 nm. d-nb.info
The following table summarizes research findings on the synthesis of platinum nanoparticles from various potassium platinate precursors.
| Precursor Used | Reducing Agent | Resulting Particle Size | Key Finding | Reference |
|---|---|---|---|---|
| Potassium Tetrachloroplatinate (K₂PtCl₄) | Hydrogen Gas | 6.3 - 9.3 nm | Particle size increased with higher precursor concentration. | researchgate.net |
| Potassium Hexachloroplatinate (K₂PtCl₆) | Trisodium Citrate | ~34 nm | The synthesized nanoparticles were spherical and evenly dispersed. | d-nb.info |
| Sodium Tetrachloroplatinate(II) (Na₂PtCl₄) | Ascorbic Acid / H₂ | 3 - 4 nm | Different synthesis methods (wet solution vs. H₂ reduction) yielded cubic and spherical nanoparticles, respectively. | holycrossngl.edu.in |
Emerging Applications in Environmental Sensing Technologies
The application of this compound(IV) in environmental sensing is an emerging field driven by its role as a precursor to catalytically active platinum nanostructures. samaterials.com Platinum nanoparticles possess a high surface-area-to-volume ratio and excellent catalytic properties, making them ideal for use in chemical sensors. researchgate.net These sensors often work by detecting a change in an electrical or optical signal when the target analyte interacts with the surface of the platinum nanomaterial.
For example, platinum nanoparticles have been shown to be effective catalysts for the decomposition of hydrogen peroxide. sigmaaldrich.com This catalytic activity can be harnessed to create sensors for detecting hydrogen peroxide, a significant industrial chemical and environmental pollutant. By immobilizing PtNPs synthesized from a precursor like K₂Pt(OH)₆ onto an electrode, a highly sensitive electrochemical sensor can be developed. The potential of this application lies in the ability to create low-cost, efficient, and reliable sensors for monitoring various environmental analytes by leveraging the unique properties of platinum at the nanoscale.
Concluding Perspectives and Future Research Directions
Current Scientific Challenges and Knowledge Gaps in Potassium Hexahydroxoplatinate Research
The study of this compound(IV), K₂[Pt(OH)₆], while foundational, is not without its scientific hurdles and areas where knowledge remains incomplete. A primary challenge lies in the detailed elucidation of its reaction mechanisms. Although it is widely used as a precursor for other platinum compounds, the precise pathways and kinetics of its transformations are not always fully understood. This is particularly true for its thermal decomposition, where the exact nature of intermediate species and the influence of atmospheric conditions can be complex. The decomposition of platinum(IV) nitrato complexes, which can be prepared from hexahydroxoplatinates, is known to proceed at relatively low temperatures to form platinum oxides, but a detailed mechanistic understanding for the hexahydroxo complex itself is less developed. researchgate.net
A significant knowledge gap exists in the comprehensive characterization of its surface chemistry and reactivity. When used as a precursor for supported catalysts, the interaction of the [Pt(OH)₆]²⁻ anion with various support materials is crucial for determining the final properties of the catalyst. However, the specifics of these interactions, including the nature of the adsorption (chemisorption or physisorption) and the subsequent chemical transformations upon calcination, are not extensively documented. For instance, the sorption of related platinum complexes onto ceria supports has been shown to be a critical step in catalyst preparation, suggesting that similar detailed studies for this compound on various supports are warranted. researchgate.net
Furthermore, the full extent of its coordination chemistry remains an area ripe for exploration. While the hexahydroxo ligand set is well-established, the potential for ligand exchange reactions and the formation of mixed-ligand complexes in solution under various pH and temperature conditions is an area with limited detailed research. Understanding these equilibria is vital for controlling the synthesis of new platinum compounds from this starting material. The stability of related Pt(IV) complexes is highly dependent on the nature of their ligands, with hydroxide (B78521) ligands generally leading to less susceptibility to reduction compared to, for example, chloride ligands. nih.gov This highlights the need for more quantitative studies on the reactivity and stability of the [Pt(OH)₆]²⁻ anion itself.
Identification of Promising Research Avenues and Untapped Potential
Despite the challenges, several promising research avenues exist for this compound, suggesting significant untapped potential. One of the most promising areas is in the development of novel catalytic materials. Its role as a precursor for platinum and platinum oxide nanoparticles is of considerable interest. researchgate.net By carefully controlling the deposition and decomposition of K₂[Pt(OH)₆] on high-surface-area supports, there is potential to create highly dispersed and active catalysts for a variety of applications, from pollution control to fine chemical synthesis. The development of new catalyst systems is a burgeoning field, with emerging complements to traditional rhodium catalysts that could be informed by platinum-based systems derived from this compound. rsc.org
The exploration of its utility in materials science beyond catalysis is another fertile ground for research. For instance, the synthesis of platinum-containing thin films or coatings via sol-gel or related deposition techniques using this compound as a water-soluble precursor could be investigated. Such materials could have applications in electronics, sensors, or as corrosion-resistant layers. The general field of platinum complexes is seeing broad application in detection and sensing, indicating a potential direction for materials derived from this compound. rsc.org
Furthermore, while direct applications in medicine are unlikely for this simple salt, its role as a starting material for more complex Pt(IV) prodrugs is a significant area of potential. nih.govdigitellinc.com Pt(IV) complexes are being extensively investigated as next-generation anticancer agents with reduced side effects and mechanisms to overcome drug resistance. nih.govnih.gov The hydroxide ligands in this compound could serve as versatile anchor points for functionalization with bioactive molecules, creating novel therapeutic candidates. The design and synthesis of new antineoplastic drugs remains a major challenge where new precursors are valuable. mdpi.com
Prospects for Novel Methodological Advancements and Interdisciplinary Collaboration
Future research on this compound will likely benefit from novel methodological advancements and increased interdisciplinary collaboration. The application of advanced in-situ characterization techniques, such as synchrotron-based X-ray absorption spectroscopy (XAS) and high-resolution transmission electron microscopy (HR-TEM), will be crucial for tracking the transformation of K₂[Pt(OH)₆] during catalyst preparation and under reaction conditions. acs.org These methods can provide unprecedented insight into the evolution of the platinum species from the precursor to the active catalytic site.
Computational modeling, particularly density functional theory (DFT), holds great promise for elucidating the electronic structure, stability, and reaction pathways of this compound and its derivatives. researchgate.net Such theoretical studies can complement experimental work by providing a molecular-level understanding of its properties and reactivity, guiding the rational design of new materials and synthetic protocols.
Interdisciplinary collaboration will be key to unlocking the full potential of this compound. Partnerships between inorganic chemists, materials scientists, and catalytic engineers will be essential for developing new catalytic systems. For example, the rational design of electrocatalysts for hydrogen production is an area where combining core-shell nanostructures with engineered supports is proving effective, a strategy that could involve precursors like this compound. acs.org Similarly, collaborations with medicinal chemists and pharmacologists will be vital for exploring its potential as a precursor for novel Pt(IV) anticancer agents. nih.govmdpi.com The field of medicinal chemistry is a rapidly developing, interdisciplinary area where the synthesis of new metal complexes is of great importance. mdpi.com Such collaborative efforts will undoubtedly accelerate the pace of discovery and lead to new and innovative applications for this fundamental platinum compound.
Q & A
Q. What are the standard synthetic methodologies for Potassium hexahydroxoplatinate, and how can its purity be validated?
this compound is typically synthesized via controlled alkaline hydrolysis of platinum(IV) precursors (e.g., chloroplatinic acid) under basic conditions. Key parameters include maintaining a pH >12 and temperatures between 60–80°C to ensure complete hydroxylation. Purity validation requires a combination of techniques:
- X-ray diffraction (XRD) to confirm crystallinity and phase purity.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for quantitative Pt content analysis (target range: 46.8–52.0% Pt) .
- High-Performance Liquid Chromatography (HPLC) to detect organic impurities, with reference standards (e.g., USP Oxaliplatin-related compounds) for comparative analysis .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic Methods :
- FT-IR spectroscopy to identify hydroxyl (-OH) stretching vibrations (~3200–3600 cm⁻¹) and Pt-O bonding signatures.
- X-ray Absorption Spectroscopy (XAS) to probe the oxidation state of Pt and local coordination geometry.
Advanced Research Questions
Q. What experimental design considerations are critical for studying the hydrolytic stability of this compound in aqueous systems?
- Controlled Variables :
- pH (4–14), temperature (25–80°C), and ionic strength to mimic biological or catalytic environments.
- Use kinetic monitoring via UV-Vis spectroscopy to track degradation products (e.g., colloidal Pt or PtO₂ formation).
- Data Interpretation :
- Compare stability trends with analogous compounds (e.g., Na₂[Pt(OH)₆]) to isolate ligand effects .
- Apply Arrhenius plots to derive activation energy for decomposition pathways .
Q. How can conflicting reports on the redox behavior of this compound be resolved?
Discrepancies in redox potentials (e.g., Pt(IV)/Pt(II) transitions) often arise from differences in experimental conditions:
- Systematic Replication : Reproduce studies under identical electrolyte compositions (e.g., 0.1 M KNO₃ vs. NaClO₄) to assess ion-specific effects.
- Advanced Electrochemical Methods :
- Cyclic Voltammetry (CV) with a rotating disk electrode to minimize diffusion-layer artifacts.
- Electrochemical Impedance Spectroscopy (EIS) to distinguish charge-transfer resistance from mass transport limitations .
Q. What methodological strategies are effective for investigating this compound as a precursor for platinum-based nanomaterials?
- Reduction Kinetics :
- Use in-situ XAFS to monitor Pt nanoparticle nucleation during chemical reduction (e.g., with H₂ or NaBH₄).
- Optimize capping agents (e.g., citrate, PVP) to control particle size and morphology .
- Comparative Studies :
- Benchmark against alternative precursors (e.g., H₂PtCl₆) to evaluate yield, purity, and environmental impact .
Q. How can researchers address challenges in quantifying trace impurities in this compound samples?
- Multi-Method Approach :
- ICP-OES for heavy metal detection (e.g., Pd, Rh).
- Ion Chromatography to quantify residual nitrate or chloride ions.
Methodological Guidance for Data Analysis
Q. What statistical frameworks are suitable for analyzing contradictory catalytic performance data?
- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, identify bias (e.g., publication bias), and synthesize effect sizes .
- Multivariate Regression : Correlate catalytic activity (e.g., turnover frequency) with physicochemical parameters (e.g., Pt dispersion, surface hydroxyl density) .
Q. How to design a robust study to explore the ligand-exchange kinetics of this compound?
- Stopped-Flow Techniques : Measure substitution rates with competing ligands (e.g., Cl⁻, NH₃) under pseudo-first-order conditions.
- Computational Modeling :
- Use density functional theory (DFT) to predict transition states and validate experimental activation parameters .
Future Research Directions
Q. What unresolved questions warrant further investigation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
